![molecular formula C18H15FN2O2 B1529167 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020239-55-7](/img/structure/B1529167.png)
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-methyl-3-fluorophenyl-5-pyrazolecarboxylic acid, is an important organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound is a white crystalline solid and is soluble in common organic solvents such as ethanol and methanol. It is used in various scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs. It has been used in the synthesis of several pharmaceuticals, including a novel antifungal drug, a novel anticonvulsant, and a novel antineoplastic agent. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme monoamine oxidase.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for memory, learning, and muscle control. By inhibiting the enzyme, the compound may be able to increase the levels of acetylcholine in the brain, leading to improved cognitive functions.
Biochemical and Physiological Effects
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This may lead to increased levels of acetylcholine in the brain, resulting in improved cognitive functions. In addition, the compound has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of inflammatory molecules. This may lead to reduced inflammation and improved health.
Advantages and Limitations for Lab Experiments
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a cost-effective option for research. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound is also slightly toxic and should be handled with caution.
Future Directions
There are several potential future directions for research involving 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. One potential direction is to further study the compound’s mechanism of action and biochemical and physiological effects. Another potential direction is to develop new drugs based on the compound’s structure. Additionally, the compound could be used to develop new diagnostic tools for diseases such as Alzheimer’s, Parkinson’s, and other neurological disorders. Finally, the compound could be used to develop new treatments for these diseases.
properties
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)11-21-17(18(22)23)10-16(20-21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCROCWMOMDNQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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